3'-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
3’-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex heterocyclic compound that belongs to the class of spiro compounds. This compound is characterized by its unique spiro structure, which involves a cyclohexane ring fused with a triazolo-thiadiazine moiety. The presence of phenyl and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-thiadiazine core. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable thiadiazine precursor under reflux conditions in the presence of a catalyst such as piperidine . The resulting intermediate is then subjected to further reactions to introduce the phenyl and trifluoromethyl groups, followed by the formation of the spirocyclohexane ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3’-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3’-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3’-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The trifluoromethyl group enhances its binding affinity and specificity, while the spiro structure provides stability and rigidity to the molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazolo-thiadiazine core but differ in the substituents attached to the core structure.
Spiro compounds: Other spiro compounds with different ring systems and substituents.
Uniqueness
3’-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is unique due to its specific combination of phenyl, trifluoromethyl, and spirocyclohexane groups, which confer distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its stability make it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H22F3N5OS |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-phenyl-N-[3-(trifluoromethyl)phenyl]spiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C23H22F3N5OS/c24-23(25,26)16-10-7-11-17(14-16)27-20(32)18-22(12-5-2-6-13-22)30-31-19(28-29-21(31)33-18)15-8-3-1-4-9-15/h1,3-4,7-11,14,18,30H,2,5-6,12-13H2,(H,27,32) |
InChI Key |
AXFAOKCPWPCBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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